11-Aminoundecanoic acid

Catalog No.
S601707
CAS No.
2432-99-7
M.F
C11H23NO2
M. Wt
201.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Aminoundecanoic acid

CAS Number

2432-99-7

Product Name

11-Aminoundecanoic acid

IUPAC Name

11-aminoundecanoic acid

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

InChI

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14)

InChI Key

GUOSQNAUYHMCRU-UHFFFAOYSA-N

SMILES

Array

solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)

Synonyms

11-aminoundecanoic acid, 11-aminoundecanoic acid, aluminum (3:1) salt, 11-aminoundecanoic acid, conjugate monoacid

Canonical SMILES

C(CCCCCN)CCCCC(=O)O

The exact mass of the compound 11-Aminoundecanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 70° f (ntp, 1992)0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 662428. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of medium-chain fatty acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]. However, this does not mean our product can be used or applied in the same or a similar way.

11-Aminoundecanoic acid is a linear, 11-carbon ω-amino acid serving as the primary monomer for the synthesis of Nylon 11 (Polyamide 11). Commercially derived from renewable castor oil via the pyrolysis of ricinoleic acid, this bifunctional monomer features an amine group and a carboxylic acid group that enable direct melt polycondensation. The resulting long-chain aliphatic polyamide is characterized by low amide group density, which translates to exceptional chemical resistance, minimal moisture absorption, and robust low-temperature impact strength. For industrial procurement, 11-aminoundecanoic acid is evaluated as a high-performance, bio-based alternative to petrochemical-derived nylon precursors, offering a unique balance of mechanical toughness and thermal stability for demanding extrusion, molding, and additive manufacturing applications [1].

Substituting 11-aminoundecanoic acid with its closest in-class analog, 12-aminododecanoic acid (or its lactam derivative, laurolactam), fundamentally alters both the thermal profile and the functional properties of the resulting polymer. Because 11-aminoundecanoic acid possesses an odd number of carbon atoms, its polycondensation yields a polymer matrix with highly directional hydrogen bonding, forming an α-phase crystalline structure that imparts piezoelectric properties and a higher melting point (~185–193 °C)[1]. In contrast, the even-carbon chain of 12-aminododecanoic acid forms a γ-phase structure with lower thermal resistance (~170–178 °C) and no intrinsic piezoelectricity. Furthermore, replacing 11-aminoundecanoic acid with short-chain precursors like caprolactam (Nylon 6) drastically increases the amide density, leading to a threefold increase in moisture absorption and subsequent dimensional instability in humid environments [2].

Thermal Performance and Extrusion Temperature Window

When evaluating long-chain polyamides for high-temperature service, the monomer selection dictates the thermal ceiling. Polymers derived from 11-aminoundecanoic acid exhibit a melting point range of 185–193 °C, significantly outperforming those synthesized from 12-aminododecanoic acid, which melt at 170–178 °C [1]. This elevated thermal resistance allows the resulting PA11 to maintain mechanical integrity in hotter operating environments, such as under-the-hood automotive applications, while still providing the flexibility inherent to long-chain nylons.

Evidence DimensionPolymer Melting Point (Tm)
Target Compound Data185–193 °C (PA11 from 11-aminoundecanoic acid)
Comparator Or Baseline170–178 °C (PA12 from 12-aminododecanoic acid)
Quantified Difference+15 °C higher melting threshold
ConditionsDifferential Scanning Calorimetry (DSC) of polymerized resins

Enables the procurement of a flexible, long-chain polyamide that can survive higher continuous service temperatures than PA12 alternatives.

Polymerization Mechanism and Process Efficiency

The synthesis of polyamides from cyclic lactams requires a hydrolytic ring-opening initiation step before polymerization can occur. In contrast, 11-aminoundecanoic acid is a linear ω-amino acid that undergoes direct melt polycondensation[1]. Because the monomer is already in the amino acid state, it self-condenses at 215–220 °C under vacuum, eliminating the need for complex ring-opening kinetics and ensuring a stoichiometrically balanced AB-type system [2]. This streamlines the industrial polymerization workflow and reduces batch-to-batch variability.

Evidence DimensionPolymerization Initiation Requirement
Target Compound DataDirect melt polycondensation (no ring-opening required)
Comparator Or BaselineLaurolactam / Caprolactam (requires hydrolytic ring-opening)
Quantified DifferenceElimination of 1 distinct catalytic initiation step
ConditionsIndustrial melt polymerization at 215–250 °C

Simplifies manufacturing processes and reduces reactor time by bypassing the ring-opening phase required for lactam-based nylon precursors.

Moisture Absorption and Dimensional Stability

The long 11-carbon aliphatic chain of 11-aminoundecanoic acid significantly reduces the amide group density in the final polymer compared to short-chain precursors like caprolactam. This structural feature limits equilibrium moisture absorption to approximately 0.9–1.2%, whereas Nylon 6 absorbs 2.5–3.5% under identical conditions [1]. Consequently, parts manufactured from 11-aminoundecanoic acid exhibit less than 0.3% linear shrinkage after conditioning, compared to 1.5–2.0% for Nylon 6, preventing plasticization-induced creep and dimensional warping [1].

Evidence DimensionEquilibrium Moisture Absorption
Target Compound Data0.9–1.2%
Comparator Or Baseline2.5–3.5% (Caprolactam / Nylon 6)
Quantified Difference~65% reduction in moisture uptake
Conditions23 °C, 50% Relative Humidity (RH)

Prevents swelling and loss of mechanical strength in fluid-handling and pneumatic components exposed to humid environments.

Renewable Feedstock Origin and ESG Compliance

In the context of sustainable material procurement, 11-aminoundecanoic acid is distinguished by its 100% bio-based origin, synthesized via the pyrolysis and hydrobromination of ricinoleic acid extracted from castor oil [1]. Its primary market substitute, 12-aminododecanoic acid (and its lactam derivative), is overwhelmingly produced from petrochemical butadiene[2]. This allows manufacturers to drastically reduce the Scope 3 carbon footprint of their engineered plastics without sacrificing the high-performance characteristics of long-chain aliphatic polyamides.

Evidence DimensionRenewable Carbon Content
Target Compound Data100% bio-based (Castor oil derivative)
Comparator Or Baseline0% bio-based (Petrochemical butadiene derivative)
Quantified Difference100% shift from fossil to renewable feedstock
ConditionsCommercial monomer production pathways

Provides a drop-in high-performance polymer precursor that meets strict corporate sustainability and renewable material mandates.

Intrinsic Piezoelectric and Ferroelectric Functionality

The odd-numbered carbon backbone of 11-aminoundecanoic acid forces the resulting polymer chains into an α-phase crystalline lattice where hydrogen bonds align directionally. This imparts significant intrinsic piezoelectric and ferroelectric properties to the material [1]. In contrast, the even-numbered 12-aminododecanoic acid forms a γ-phase crystal structure where dipole moments cancel out, resulting in no inherent piezoelectricity [2]. This unique electroactive behavior makes 11-aminoundecanoic acid the exclusive choice among commercial aliphatic nylons for sensor and actuator integration.

Evidence DimensionCrystalline Phase and Electroactivity
Target Compound Dataα-phase (Directional hydrogen bonding, Piezoelectric)
Comparator Or Baselineγ-phase (Anti-parallel dipoles, Non-piezoelectric)
Quantified DifferencePresence vs. absence of intrinsic piezoelectric strain constants
ConditionsQuenched and stretched (QS) polymer films

Unlocks the ability to manufacture flexible, low-cost sensors and energy-harvesting components directly from the bulk polymer.

High-Performance Automotive Fluid Lines

The combination of a higher melting temperature (vs. PA12) and ultra-low moisture absorption (vs. PA6) makes 11-aminoundecanoic acid the premier precursor for automotive fuel lines, pneumatic brake tubing, and cooling circuits. It provides the necessary dimensional stability and thermal resilience required for under-the-hood environments [1].

Sustainable Additive Manufacturing (SLS Powders)

As a 100% bio-based monomer, it is polymerized into PA11 powders for Selective Laser Sintering (SLS). It provides a high-toughness, sustainable alternative to petrochemical PA12 powders, offering superior impact resistance and a higher thermal operating window for functional prototyping [1].

Flexible Piezoelectric Sensors and Wearables

The unique odd-carbon α-phase crystallinity enables the production of flexible, fatigue-resistant piezoelectric films. It is the optimal precursor for wearable sensors, acoustic transducers, and triboelectric nanogenerators where traditional piezoceramics are too brittle[2].

Offshore Oil & Gas Flexible Pipes

The extremely low amide density prevents hydrolysis and chemical degradation in harsh subsea environments. The streamlined polycondensation process allows for the efficient production of high-molecular-weight grades required for the extrusion of robust, continuous offshore umbilicals and flowlines [1].

Physical Description

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992)
Dry Powder
White solid; [CAMEO] White powder; [MSDSonline]

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

201.172878976 Da

Monoisotopic Mass

201.172878976 Da

Heavy Atom Count

14

Melting Point

374 to 378 °F (NTP, 1992)

UNII

SFU34976HB

Related CAS

25587-80-8

GHS Hazard Statements

Not Classified

Other CAS

2432-99-7

Wikipedia

11-Aminoundecanoic_acid

Use Classification

Cosmetics -> Viscosity controlling; Bulking

Methods of Manufacturing

Four step processes: Step 1, castor oil reacts with methyl alcohol to form methyl ricinoleate; Step 2, pyrolysis of this ester at 450-500 °C to form 10-undecylenate; Step 3, hydrolysis to form 10-undecylenic acid; Step 4, bromination by hydrogen bromide in the presence of peroxides to form 11-bromoundecanoic acid which is then converted to 11-aminoundecanoic acid

General Manufacturing Information

Plastics Product Manufacturing
Undecanoic acid, 11-amino-: ACTIVE
Industrial manufacture of /Nylon 11 and 11-aminoundecanoic acid/ is primarily carried out in France where the /Nylon 11/ polymer is known as Rilsan

Dates

Last modified: 08-15-2023

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